

Spectroscopic Characterization of Methyl 2-hydroxyoctadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-hydroxyoctadecanoate

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This technical guide provides an in-depth overview of the spectroscopic characterization of **Methyl 2-hydroxyoctadecanoate**, a long-chain fatty acid ester. The document details the expected data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), and Infrared (IR) spectroscopy. It also provides comprehensive experimental protocols for acquiring these spectra, designed to assist researchers in the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Methyl 2-hydroxyoctadecanoate**.

Table 1: ^1H NMR Spectroscopic Data for **Methyl 2-hydroxyoctadecanoate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.0	Triplet	H-2
~3.7	Singlet	-OCH ₃
~1.6	Multiplet	H-3
~1.2-1.4	Broad Multiplet	-(CH ₂) ₁₄ -
~0.9	Triplet	H-18

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for **Methyl 2-hydroxyoctadecanoate**

Chemical Shift (δ) ppm	Assignment
~175	C-1 (C=O)
~70	C-2 (CH-OH)
~52	-OCH ₃
~34	C-3
~22-32	C-4 to C-17
~14	C-18

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

Table 3: Mass Spectrometry Data (Electron Ionization - TMS Derivative) for **Methyl 2-hydroxyoctadecanoate**[2]

m/z	Interpretation
386	[M] ⁺ (Molecular ion of TMS derivative)
371	[M-CH ₃] ⁺
299	[M-C ₅ H ₁₁ O ₂ Si] ⁺
175	[CH ₃ OOC-CH(OTMS)] ⁺
73	[Si(CH ₃) ₃] ⁺ (Base Peak)

Table 4: Infrared (IR) Spectroscopy Data for **Methyl 2-hydroxyoctadecanoate**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400 (broad)	O-H	Stretching
~2920, ~2850	C-H (alkane)	Stretching
~1740	C=O (ester)	Stretching
~1460	C-H (alkane)	Bending
~1170	C-O (ester)	Stretching

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **Methyl 2-hydroxyoctadecanoate** into a clean, dry NMR tube.
- Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer (or higher).
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the TMS signal at 0 ppm.

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer (or higher), such as a Varian XL-100.[\[1\]](#)
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Data Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the solvent signal (CDCl_3 at 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (for underivatized compound):

- Prepare a 1 mg/mL stock solution of **Methyl 2-hydroxyoctadecanoate** in a volatile solvent such as hexane or ethyl acetate.
- Perform serial dilutions to obtain a working concentration of approximately 10-100 µg/mL.

GC-MS Analysis:

- Gas Chromatograph: Agilent 7890A GC system or equivalent.
- Mass Spectrometer: Agilent 5975C MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 10 minutes at 280 °C.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40-500.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

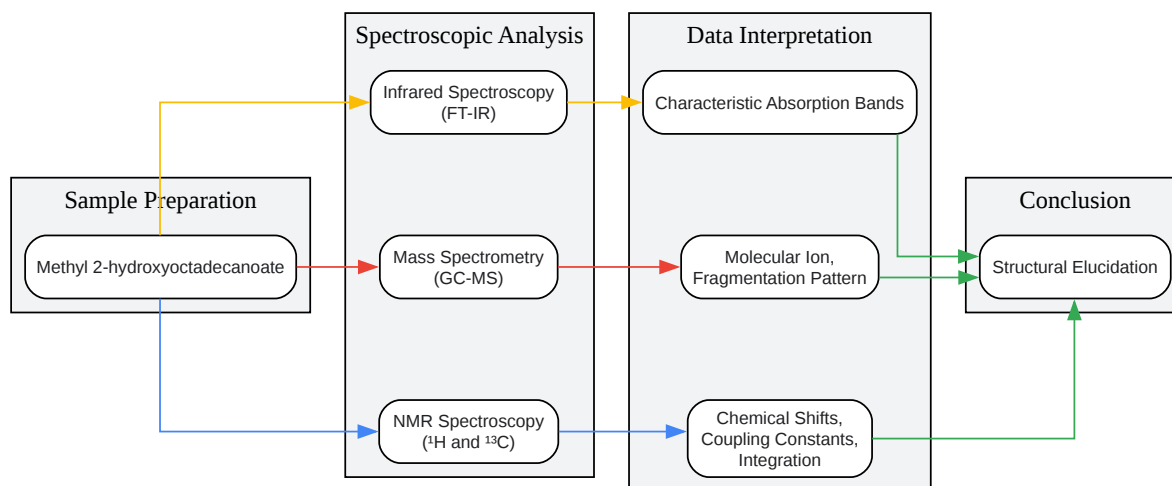
- Ensure the ATR crystal of the FT-IR spectrometer is clean.
- If the sample is a solid at room temperature, gently melt a small amount.
- Apply a small drop of the liquid sample directly onto the center of the ATR crystal to form a thin, uniform film.

FT-IR Analysis:

- Instrument: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **Methyl 2-hydroxyoctadecanoate**.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. spectrabase.com [spectrabase.com]
- 2. Methyl 2-hydroxystearate, TMS derivative [webbook.nist.gov]
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